molecular formula C7H7ClO B146291 3-Chloroanisole CAS No. 2845-89-8

3-Chloroanisole

Cat. No. B146291
CAS RN: 2845-89-8
M. Wt: 142.58 g/mol
InChI Key: YUKILTJWFRTXGB-UHFFFAOYSA-N
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Description

3-Chloroanisole (3CA) is a chemical compound that has been studied for its potential use in overcharge protection of Li-ion cells. It has been observed to be very effective in preventing voltage increase beyond a certain threshold during overcharging reactions, which is attributed to the decomposition of 3CA and the subsequent formation of a conducting polymer film. This film acts to consume surplus current and inhibit voltage increase through a shunting effect .

Synthesis Analysis

While the provided papers do not directly describe the synthesis of 3-chloroanisole, they do discuss the synthesis of related compounds. For instance, the synthesis of 3-(dichloroacetyl)chromone, which is a building block for the synthesis of formylated purine isosteres, has been described. This synthesis involves the reaction of 3-(dimethylamino)-1-(2-hydroxyphenyl)propen-1-one with dichloroacetyl chloride . Additionally, a method for the synthesis of 3-chloro- and 3,3-dichloro-2-oxindoles via hypervalent iodine-mediated chlorooxidation has been developed, which could potentially be adapted for the synthesis of 3-chloroanisole .

Molecular Structure Analysis

The molecular structure and reactivity of chloroanisoles, including 3-chloroanisole, have been studied using density functional theory and ab initio molecular orbital calculations. These studies provide insights into the global reactivity of chloroanisoles through descriptors such as energy, hardness, chemical potential, electrophilicity index, and polarizability .

Chemical Reactions Analysis

3-Chloroanisole undergoes decomposition when used as an electrolyte additive in Li-ion cells, leading to the formation of a conducting polymer film. This reaction is crucial for its role in overcharge protection . In the context of metalation reactions, the stability of the chlorophenyl group in chloroanisoles, including 3-chloroanisole, has been assessed, indicating that metalation ortho to the methoxy group can be achieved under certain conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-chloroanisole have been studied, including its standard molar enthalpies of formation in both the liquid and gaseous phases. These properties have been derived from experimental values obtained through combustion calorimetry and high-temperature microcalorimetry techniques . Additionally, the behavior of 3-chloroanisole in Li-ion cells during storage at various temperatures has been evaluated, showing that it does not lead to significant problems with rate capability, cycle life, and long-term storage behavior .

Scientific Research Applications

Overcharge Protection in Li-ion Cells

3-Chloroanisole (3CA) has been found to be effective as an electrolyte additive for overcharge protection in Li-ion cells. It prevents cell voltage from increasing beyond a certain limit during overcharging, owing to its decomposition and the formation of a conducting polymer film. This functionality is crucial for maintaining cell stability and efficiency (Lee & Cho, 2007).

Formation in Water Chlorination

Chloroanisoles, including 3-Chloroanisole, are significant in the context of water treatment. They are formed during the chlorination of water and are known for creating earthy and musty odors in drinking water. Understanding their formation is key to improving water treatment processes (Zhang et al., 2016).

Detection in Water Samples

The detection of chloroanisoles in water samples is crucial for water quality assessment. Techniques involving liquid-liquid microextraction and gas chromatography are used for the efficient and simultaneous determination of chloroanisoles, including 3-Chloroanisole, in water samples (Bai et al., 2016).

Indoor Environment Quality

In the context of indoor air quality, chloroanisoles, including 3-Chloroanisole, are linked to mold odor. They are formed through microbial metabolism of chlorophenols in wood preservatives. Identifying and understanding their presence and concentrations in buildings is crucial for maintaining healthy indoor environments (Lorentzen et al., 2016).

Degradation Studies

The degradation of chloroanisoles, such as 2-Chloroanisole, has been studied under various conditions. These studies are important for understanding the environmental behavior and fate of these compounds (Quint, 2006).

Spectroscopic Analysis

The spectroscopic study of chloroanisoles provides insights into their chemical behavior and properties. For example, studies on o-Chloroanisole using two-photon ionization and mass-analyzed threshold ionization techniques have contributed to a deeper understanding of these compounds (Huang et al., 2012).

Safety And Hazards

3-Chloroanisole is classified as a combustible liquid. It should be kept away from heat, sparks, open flames, and hot surfaces. Personal protective equipment, including gloves and eye protection, should be worn when handling this chemical .

Relevant Papers Several papers have been published on 3-Chloroanisole. One paper discusses the lithium-mediated alumination of 3-iodoanisole . Another paper discusses the use of 3-Chloroanisole as an electrolyte additive for overcharge protection of a Li-ion cell .

properties

IUPAC Name

1-chloro-3-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO/c1-9-7-4-2-3-6(8)5-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUKILTJWFRTXGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7062667
Record name Benzene, 1-chloro-3-methoxy-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloroanisole

CAS RN

2845-89-8
Record name 3-Chloroanisole
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-chloro-3-methoxy-
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Record name Benzene, 1-chloro-3-methoxy-
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Record name Benzene, 1-chloro-3-methoxy-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloroanisole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
353
Citations
YG Lee, J Cho - Electrochimica acta, 2007 - Elsevier
… In this study, we chose 3-chloroanisole (3CA) among others because it has redox potential above 4.4 V and could readily undergo further decomposition beyond 4.6 V due to its poor …
Number of citations: 36 www.sciencedirect.com
HH Hodgson, A Kershaw - Journal of the Chemical Society (Resumed), 1929 - pubs.rsc.org
… In a previous paper (J., 1928, 191) the authors stated that 3-chloroanisole-2-diazoperbromide was converted by boiling glacial acetic acid into 3-chloro-2 : 6-dibromoanisole, the …
Number of citations: 19 pubs.rsc.org
WD Watson - The Journal of Organic Chemistry, 1982 - ACS Publications
… Anisóle and 3-chloroanisole do not form nonaromatic products when monochlorinated, but nonarmoatic products are seen when they are dichlorinated. These products are identical …
Number of citations: 17 pubs.acs.org
MAVR da Silva, AIMCL Ferreira - The Journal of Chemical Thermodynamics, 2008 - Elsevier
… Among this class of compounds, 3-chloroanisole has been … 3-Chloroanisole and 4-chloroanisole were applied in the … isomers: 2-chloroanisole, 3-chloroanisole and 4-chloroanisole, in …
Number of citations: 20 www.sciencedirect.com
A Diaz, C Fabrellas, F Ventura… - Journal of agricultural …, 2005 - ACS Publications
Trihalophenols, which are drinking water disinfection byproducts (DBPs) formed by chlorination or chloramination practices, can be biomethylated into trihalogenated anisoles. These …
Number of citations: 34 pubs.acs.org
SA Boyd, MM Mortland - Environmental science & technology, 1986 - ACS Publications
… , 4chlorophenol, and 3-chloroanisole. Electron transfer from the … 3-chloroanisole radicals formed dimers as revealed by mass spectrometry. The formation of dimers when 3chloroanisole …
Number of citations: 57 pubs.acs.org
A Díaz, C Fabrellas, MT Galceran… - Water Science and …, 2004 - iwaponline.com
… , 2,3,6-tribromoanisole can be obtained by bromination of the commercial 3-bromophenol and further conversion of the tribromophenol into its anisole or ie 2,6-dibromo-3-chloroanisole …
Number of citations: 6 iwaponline.com
AP Pollnitz, KH Pardon, D Liacopoulos… - Australian Journal of …, 1996 - Wiley Online Library
… The ions monitored in SIM runs were: m/z 112, 127, 142, 144 for 2-chloroanisole, 3-chloroanisole and 4-chloroanisole; m/z 161, 176, 178 for 2,3-dichloroanisole, 2,4-dichloroanisole, 2,5…
Number of citations: 122 onlinelibrary.wiley.com
IOO Korhonen, J Knuutinen… - Biomedical & …, 1988 - Wiley Online Library
Electron impact mass spectra of all 19 ring‐substituted chloroanisoles have been investigated. The fragmentation pathways were elucidated with the aid of the 1st field‐free region …
Number of citations: 3 onlinelibrary.wiley.com
J Zilberman - Organic process research & development, 2003 - ACS Publications
… A one-step preparation of 3-bromoanisole, 3-chloroanisole, and 3-trifluoromethylanisole from the corresponding 3-substituted nitrobenzenes is carried out by nucleophilic aromatic …
Number of citations: 23 pubs.acs.org

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